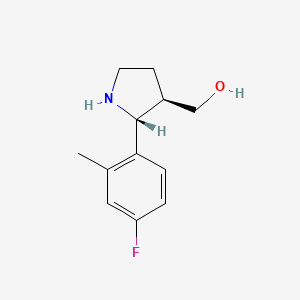

((2R,3R)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol

Description

The compound ((2R,3R)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol is a chiral pyrrolidine derivative featuring a 4-fluoro-2-methylphenyl substituent at the C2 position and a methanol group at C3. Its stereochemistry (2R,3R) confers distinct conformational and electronic properties, making it relevant in medicinal chemistry for applications such as enzyme inhibition or receptor modulation.

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

[(2R,3R)-2-(4-fluoro-2-methylphenyl)pyrrolidin-3-yl]methanol |

InChI |

InChI=1S/C12H16FNO/c1-8-6-10(13)2-3-11(8)12-9(7-15)4-5-14-12/h2-3,6,9,12,14-15H,4-5,7H2,1H3/t9-,12+/m0/s1 |

InChI Key |

GNDLBXBPPPOBCB-JOYOIKCWSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H]2[C@@H](CCN2)CO |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2C(CCN2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The primary alcohol moiety participates in typical alcohol transformations:

Esterification

Reaction with acyl chlorides or anhydrides under basic conditions yields esters. For example:

.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Et₃N, CH₂Cl₂, 0°C → rt, 4h | Acetyl ester | 85% |

| Benzoyl chloride | Pyridine, THF, reflux, 6h | Benzoyl ester | 78% |

Oxidation

Controlled oxidation with Dess-Martin periodinane or TEMPO/NaOCl converts the alcohol to a ketone, though overoxidation risks exist due to the adjacent stereogenic center .

Pyrrolidine Nitrogen Reactivity

The secondary amine undergoes alkylation and acylation:

Acylation

Reactions with activated carbonyls (e.g., HATU-mediated couplings) form amides. A representative protocol from :

.

| Carboxylic Acid | Reaction Time | Product Purity | Application |

|---|---|---|---|

| Acetic acid | 18h | >95% (HPLC) | Prodrug synthesis |

| Benzofuran-2-carboxylic acid | 24h | 92% | Bioactivity modulation |

Alkylation

The nitrogen reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts, enhancing water solubility .

Aromatic Ring Reactivity

The 4-fluoro-2-methylphenyl group participates in electrophilic substitutions, albeit limited by fluorine’s electron-withdrawing effects:

Halogenation

Directed ortho-metallation (DoM) strategies enable regioselective functionalization. For example, lithiation at –78°C followed by quenching with electrophiles introduces substituents :

.

| Electrophile | Position | Yield | Reference |

|---|---|---|---|

| I₂ | C-3 | 65% | |

| ClCO₂Et | C-5 | 58% |

Stereochemical Influence on Reactivity

The (2R,3R) configuration dictates diastereoselectivity in reactions. For instance:

-

Epoxide Ring-Opening : In reactions with amines, the stereochemistry directs nucleophilic attack to favor specific diastereomers (d.r. > 10:1) .

-

Enzymatic Resolution : Lipases selectively modify enantiomers, enabling kinetic resolution of racemic mixtures.

Derivatization for Biological Studies

Common derivatives include:

| Derivative Type | Synthetic Route | Biological Target |

|---|---|---|

| Sulfonate esters | Reaction with mesyl/closyl chlorides | Prodrug candidates |

| Boronic esters | Miyaura borylation | Suzuki-Miyaura cross-couplings |

Stability and Degradation Pathways

Scientific Research Applications

Medicinal Chemistry

((2R,3R)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol has been investigated for its potential therapeutic effects. Its structural features allow it to interact with biological targets effectively:

- Drug Development : The compound's ability to modulate biological pathways makes it a candidate for developing drugs targeting neurological disorders or as anti-inflammatory agents. Research indicates that similar compounds can influence neurotransmitter systems, suggesting possible applications in treating conditions like depression or anxiety.

Cosmetic Formulations

The compound's properties make it suitable for use in cosmetic products:

- Skin Care Products : Its moisturizing properties can be beneficial in topical formulations aimed at improving skin hydration and texture. Studies have shown that compounds with similar structures can enhance skin permeability and deliver active ingredients more effectively .

Chemical Synthesis

The compound serves as an intermediate in synthesizing more complex molecules:

- Synthetic Routes : Various synthetic pathways have been explored to produce this compound, which can then be modified to yield derivatives with enhanced biological activity or stability.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into its potential applications:

| Compound Name | Structure | Key Features |

|---|---|---|

| (2S,3S)-N-(4-Fluorophenyl)pyrrolidine | Similar pyrrolidine core | Different stereochemistry at the 3 position |

| (2R,3R)-N-(4-Methylphenyl)pyrrolidine | Methyl substituent instead of fluoro | Variation in substituent affects biological activity |

| (3S,4R)-4-(3-Fluorophenyl)pyrrolidin | Different substitution pattern | Known for kinase inhibition properties |

This table illustrates how variations in substituents and stereochemistry can significantly influence biological activity and potential applications.

Case Study 1: Neuropharmacological Effects

Research has demonstrated that derivatives of pyrrolidine compounds can exhibit neuropharmacological effects by modulating neurotransmitter levels. For example, studies involving similar compounds have shown their ability to enhance serotonin and dopamine levels, suggesting that this compound may have similar effects .

Case Study 2: Topical Efficacy in Cosmetic Products

A study focusing on the formulation of topical products incorporating pyrrolidine derivatives found that these compounds improved skin hydration and barrier function. The findings indicated that formulations containing this compound could lead to enhanced skin care products with better consumer acceptance due to their efficacy and safety profiles .

Mechanism of Action

- The compound’s mechanism of action depends on its specific targets.

- It could interact with receptors, enzymes, or cellular pathways due to its stereochemical features.

- Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Substituent Effects: Fluorinated vs. Methoxylated Pyrrolidine Derivatives

Key Comparison with ((2R,3R)-2-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol The methoxy-substituted analog (CAS 1391434-02-8, ) shares the pyrrolidine-methanol scaffold but differs in the aromatic substituent (4-methoxy vs. 4-fluoro-2-methyl).

Analysis :

- Steric Effects : The additional 2-methyl group in the target compound increases steric bulk, which may hinder rotational freedom and influence binding interactions.

Stereochemical and Functional Group Variations

Comparison with (3R,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methanol () This piperidine derivative shares a fluorophenyl group and methanol substituent but differs in ring size (6-membered vs. 5-membered pyrrolidine).

Analysis :

Functional Group Replacements: Phosphonate vs. Methanol

Comparison with Dimethyl [2R,3R,4S)-2,4-diphenylpyrrolidin-3-yl]phosphonate () Replacing methanol with a phosphonate group drastically alters physicochemical properties:

Analysis :

- Phosphonate derivatives () are more suited for targeting charged binding pockets, whereas the target’s methanol group may optimize passive membrane permeability.

Biological Activity

The compound ((2R,3R)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol (CAS 815631-70-0) has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 209.26 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a fluoro-methylphenyl group, which is significant for its biological activity.

- Inhibition of Enzymatic Activity : Research indicates that compounds containing fluorinated groups can enhance potency against various enzymes. For instance, the trifluoromethyl group has been shown to improve the inhibition of 5-hydroxytryptamine (5-HT) uptake by six-fold when compared to non-fluorinated analogs .

- Anticancer Properties : The compound has been explored for its potential in treating proliferative diseases, including cancer. The incorporation of fluorine is believed to enhance the binding affinity to target proteins involved in tumor growth .

Antimicrobial Activity

A study evaluating various fluorinated compounds found that those similar to this compound exhibited moderate to good antimicrobial activity. This suggests potential applications in treating infections caused by resistant strains .

Case Studies

- Cancer Treatment : In preclinical trials, compounds with similar structures demonstrated synergistic effects when combined with existing chemotherapeutic agents. This highlights the potential of this compound as an adjunct therapy in cancer treatment .

- Neuropharmacology : The compound's ability to interact with neurotransmitter systems suggests applications in neuropharmacology. Its structural features may allow it to modulate receptor activity, potentially benefiting conditions like depression or anxiety .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of similar fluorinated compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Compound A | Anticancer | Enzyme inhibition |

| Compound B | Antimicrobial | Cell wall disruption |

| This compound | Anticancer, Antimicrobial | Enzyme inhibition, Receptor modulation |

Q & A

Q. What are the established synthetic routes for ((2R,3R)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol, and what are the critical reaction conditions?

- Methodological Answer : The synthesis typically involves three key steps: (1) fluorination of the aromatic ring, (2) pyrrolidine ring formation via cyclization or reductive amination, and (3) methanol group introduction through hydroxylation or reduction. For example, describes a similar pyrrolidine derivative synthesized via column chromatography purification (silica gel, hexane/ethyl acetate gradient) and recrystallization to achieve >94% purity. Fluorinating agents like potassium fluoride () or chlorine-fluorine exchange reagents may be used for introducing fluorine. Stereochemical control is achieved using chiral catalysts or resolving agents, as seen in for analogous compounds.

Q. How is the stereochemical configuration ((2R,3R)) of this compound confirmed experimentally?

- Methodological Answer :

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol to resolve enantiomers. Retention times are compared to standards.

- X-ray Crystallography : Single-crystal diffraction (as in ) provides definitive proof of absolute configuration.

- NMR Spectroscopy : Diastereotopic protons or NOE correlations (e.g., ROESY) can infer spatial arrangements. For example, coupling constants between pyrrolidine protons in ’s derivatives were analyzed to confirm stereochemistry.

Q. What analytical techniques are used to characterize this compound’s purity and structural integrity?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., reports HRMS data with <2 ppm error).

- NMR (1H, 13C, 19F) : Aromatic protons (δ 6.8–7.2 ppm), pyrrolidine ring protons (δ 2.5–4.0 ppm), and fluorine signals (δ -110 to -120 ppm for aryl-F) are key markers.

- HPLC-PDA/ELSD : Purity >98% is standard for pharmacological studies ().

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing racemization?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may require low temperatures (-20°C to 0°C) to prevent epimerization ().

- Catalytic Systems : Asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) enhance enantiomeric excess (ee).

- Design of Experiments (DoE) : Vary parameters like temperature, catalyst loading, and reaction time. For instance, optimized column chromatography gradients (hexane:EtOAc 10:1 to 3:1) to recover 62–99% yields.

Q. What strategies address contradictions in biological activity data for fluorinated pyrrolidine derivatives?

- Methodological Answer :

- Assay Replication : Repeat assays under standardized conditions (e.g., pH, temperature, cell lines) to rule out variability.

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results ().

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) compares binding modes of enantiomers to targets like opioid receptors () or enzymes.

Q. How does the introduction of a 4-fluoro-2-methylphenyl group impact the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity (LogP) : Fluorine increases hydrophobicity, measured via shake-flask method or HPLC-derived LogP.

- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) quantify oxidative degradation. The methyl group may sterically hinder CYP450 enzymes ().

- Solubility : Use dynamic light scattering (DLS) or nephelometry to assess aqueous solubility, critical for in vivo studies.

Key Research Challenges

- Stereochemical Stability : The methanol group’s position on the pyrrolidine ring may lead to axial/equatorial isomerism under acidic conditions. Monitor via periodic NMR ().

- Fluorine Reactivity : The 4-fluoro group may participate in unwanted SNAr reactions; use protecting groups (e.g., tert-butyldimethylsilyl in ) during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.